molecular formula C16H21NO2 B2450033 2-Amino-2-[3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid CAS No. 2287261-66-7

2-Amino-2-[3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid

Cat. No. B2450033
CAS RN: 2287261-66-7
M. Wt: 259.349
InChI Key: YFLJWZUSRNBRCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-[3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid, also known as Bicuculline, is a potent and selective antagonist of the GABAA receptor. It is a bicyclic compound that was first isolated from the plant Dicentra cucullaria in 1932. Since then, it has been extensively studied for its pharmacological properties and its potential applications in scientific research.

Mechanism of Action

2-Amino-2-[3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid is a competitive antagonist of the GABAA receptor. It binds to the receptor's picrotoxin site, which is located within the ion channel pore, and prevents the binding of GABA. This results in the inhibition of GABAergic neurotransmission and an increase in neuronal excitability.
Biochemical and Physiological Effects
This compound has been shown to induce epileptic seizures in animal models, which is consistent with its ability to block GABAergic neurotransmission. It has also been shown to increase the release of glutamate, an excitatory neurotransmitter, in the hippocampus and cortex. This compound has been used to study the effects of GABAergic dysfunction on neuronal plasticity and learning and memory.

Advantages and Limitations for Lab Experiments

2-Amino-2-[3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid is a potent and selective antagonist of the GABAA receptor, which makes it a valuable tool for studying the effects of GABAergic neurotransmission on neuronal function. However, its ability to induce seizures and alter glutamate release can complicate its use in some experiments. Additionally, its high potency and low solubility can make it difficult to work with at high concentrations.

Future Directions

There are several areas of research that could benefit from the use of bicuculline. These include:
1. Investigating the role of GABAergic dysfunction in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
2. Studying the effects of bicuculline on neuronal plasticity and learning and memory in animal models.
3. Developing new drugs that target the GABAA receptor and have therapeutic potential for neurological and psychiatric disorders.
4. Using bicuculline to investigate the mechanisms of action of other drugs that interact with the GABAA receptor, such as ethanol and volatile anesthetics.
5. Developing new methods for synthesizing bicuculline and other GABAA receptor antagonists that are more efficient and cost-effective.

Synthesis Methods

2-Amino-2-[3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid can be synthesized through several methods, including the condensation of 2,3-dihydroxy-5-phenylpentanoic acid with isobutylamine, or the reaction of isobutylamine with 3-(3-bromo-phenyl)-bicyclo[1.1.1]pentan-1-one. However, the most commonly used method involves the condensation of 3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanone with glycine.

Scientific Research Applications

2-Amino-2-[3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid is a valuable tool for studying the GABAA receptor and its role in the central nervous system. It has been used in numerous studies to investigate the effects of GABAergic neurotransmission on neuronal excitability, synaptic plasticity, and behavior. This compound has also been used to study the mechanisms of action of other drugs that interact with the GABAA receptor, such as benzodiazepines and barbiturates.

properties

IUPAC Name

2-amino-2-[3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-10(2)11-4-3-5-12(6-11)15-7-16(8-15,9-15)13(17)14(18)19/h3-6,10,13H,7-9,17H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFLJWZUSRNBRCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)C23CC(C2)(C3)C(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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